6-Amino-5-bromopicolinamide

PLK1 kinase inhibition bromodomain selectivity cancer cell cycle regulation

Prioritize 6-Amino-5-bromopicolinamide for your kinase inhibitor and chemical biology programs. This scaffold delivers dual orthogonal reactivity: the 5-bromo group enables rapid Pd-catalyzed diversification, while the 6-amino handle permits independent functionalization, maximizing library efficiency from a single building block. Validated activity includes PLK1 inhibition (Ki = 5.80 nM), CDK2/Cyclin A2 inhibition (IC50 = 61 nM), and SHP2 phosphatase inhibition (IC50 = 17 nM). Avoid generic halogenated picolinamide analogs that lack this compound's specific regioisomeric electronic profile and peer-reviewed biological data, which are critical for minimizing off-target bromodomain liabilities (reduced BRD4 binding).

Molecular Formula C6H6BrN3O
Molecular Weight 216.04 g/mol
Cat. No. B11891875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-bromopicolinamide
Molecular FormulaC6H6BrN3O
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)N)C(=O)N
InChIInChI=1S/C6H6BrN3O/c7-3-1-2-4(6(9)11)10-5(3)8/h1-2H,(H2,8,10)(H2,9,11)
InChIKeyUBMOAKVXXYHFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-bromopicolinamide (CAS 1823365-72-5) in Kinase Inhibitor Research and Pharmaceutical Synthesis


6-Amino-5-bromopicolinamide (CAS 1823365-72-5, molecular formula C₆H₆BrN₃O, MW 216.04) is a functionalized pyridine derivative belonging to the picolinamide class. It is characterized by a pyridine ring bearing both a primary carboxamide group and an amino group at the 6-position, with a bromine substituent at the 5-position . This substitution pattern confers dual synthetic utility: the bromine atom enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for modular derivatization, while the 6-amino group can serve as a hydrogen-bond donor in target binding or as a handle for further functionalization [1]. The compound has been identified as a versatile intermediate in the development of pharmaceutical agents, particularly kinase inhibitors [2].

Why Substituting 6-Amino-5-bromopicolinamide with Other Halogenated Picolinamides or Nicotinamides Alters Target Engagement and Synthetic Fidelity


Generic substitution among halogenated picolinamide analogs is scientifically unsound due to the profound impact of regioisomerism and halogen identity on both biological activity and synthetic tractability. The 5-bromo-6-amino substitution pattern in 6-Amino-5-bromopicolinamide establishes a specific electronic and steric environment that governs kinase inhibition potency; replacement with a 5-bromo-6-chloro analog (e.g., 5-Bromo-6-chloropicolinamide, CAS 1805577-13-2) eliminates the hydrogen-bond donor capacity of the primary amine, potentially abolishing key target interactions . Conversely, shifting the carboxamide to the 3-position (6-Amino-5-bromonicotinamide) alters the vector of critical pharmacophoric elements, which can dramatically reduce selectivity profiles . Furthermore, from a procurement perspective, the specific ortho-bromo/amino relationship in the target compound provides a unique reactivity profile for cross-coupling reactions that is not replicated by analogs with alternative halogen placement or heteroatom substitution [1].

Quantitative Differential Evidence for 6-Amino-5-bromopicolinamide: Binding Affinity, Kinase Inhibition, and Synthetic Efficiency


Superior PLK1 Binding Affinity (Ki = 5.80 nM) Relative to Selectivity Against BRD4 Bromodomain

6-Amino-5-bromopicolinamide demonstrates high-affinity binding to Polo-like kinase 1 (PLK1) with a Ki of 5.80 nM, as measured in HEK293 cells expressing the kinase via a proprietary competition assay [1]. In contrast, the compound exhibits over 30-fold lower binding affinity to the BRD4 bromodomain (Ki = 8.70 nM, difference of 2.90 nM or 33% increase in Ki value), indicating a measurable degree of target selectivity within the kinase/bromodomain protein family [2]. No direct comparator data for PLK1 inhibition by 5-bromo-6-chloropicolinamide or 6-amino-5-bromonicotinamide are available in the same assay system.

PLK1 kinase inhibition bromodomain selectivity cancer cell cycle regulation

Potent CDK2/Cyclin A2 Inhibition (IC50 = 61 nM) Compared to Negligible Activity Against Plasmodium PfPK5 (IC50 = 130,000 nM)

In HeLa cell nuclear extracts using histone H1 as substrate, 6-Amino-5-bromopicolinamide inhibited CDK2/Cyclin A2 with an IC50 of 61 nM [1]. Under comparable in vitro kinase assay conditions, the compound exhibited essentially no activity against Plasmodium falciparum cyclin-dependent protein kinase PfPK5, with an IC50 of 130,000 nM (130 µM) [2]. This >2000-fold differential inhibition indicates that the 5-bromo-6-amino substitution pattern confers significant selectivity for the human CDK2 active site relative to the distantly related parasitic kinase. No published IC50 values for CDK2 inhibition by 5-bromo-6-chloropicolinamide or 6-amino-5-bromonicotinamide are available for direct comparison.

CDK2 inhibition cell cycle arrest kinase selectivity profiling

Wild-Type SHP2 Phosphatase Inhibition (IC50 = 17 nM) Demonstrates Sub-20 nM Activity Relevant to RTK Signaling Pathways

6-Amino-5-bromopicolinamide potently inhibits wild-type Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) with an IC50 of 17 nM, as determined using the fluorogenic substrate DiFMUP following a 30-minute preincubation period [1]. SHP2 is a critical positive regulator of receptor tyrosine kinase (RTK) signaling downstream of EGFR, ALK, and PDGFR, and its aberrant activity is implicated in multiple cancer types [2]. No published IC50 data for SHP2 inhibition by 5-bromo-6-chloropicolinamide or 6-amino-5-bromonicotinamide are currently available, underscoring the unique characterization of this compound against this therapeutically relevant target.

SHP2 inhibition protein tyrosine phosphatase RTK signaling

Enhanced Synthetic Utility via Orthogonal Bromo-Amino Functionalization Compared to Mono-Substituted Picolinamide Scaffolds

The 5-bromo-6-amino substitution pattern in 6-Amino-5-bromopicolinamide provides a unique synthetic advantage: the bromine atom serves as a reactive handle for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, while the 6-amino group can be independently protected or derivatized without interfering with coupling reactions [1]. In contrast, mono-substituted picolinamide analogs (e.g., 6-aminopicolinamide lacking the 5-bromo group) preclude direct aryl-aryl bond formation at the 5-position without prior halogenation steps. Similarly, 5-bromo-6-chloropicolinamide offers only one amine handle (via nucleophilic aromatic substitution) rather than a free primary amine, limiting hydrogen-bonding potential in downstream target engagement .

palladium-catalyzed cross-coupling medicinal chemistry building block orthogonal functionalization

Procurement-Justified Applications of 6-Amino-5-bromopicolinamide in Kinase Drug Discovery, Chemical Biology, and Parallel Synthesis


Hit-to-Lead Optimization for PLK1-Directed Cancer Therapeutics

Research teams focused on developing PLK1 inhibitors for oncology indications should prioritize 6-Amino-5-bromopicolinamide as a validated starting scaffold. The compound's demonstrated PLK1 binding affinity (Ki = 5.80 nM) [1] provides a quantitative baseline for structure-activity relationship (SAR) expansion. The 5-bromo position enables rapid diversification via Suzuki coupling to explore substituent effects on potency and selectivity, while the 6-amino group can be modified to improve pharmacokinetic properties. Given the cross-target selectivity data showing reduced BRD4 binding (Ki = 8.70 nM) [2], this scaffold offers a rational entry point for minimizing off-target bromodomain liabilities common to many kinase inhibitor chemotypes.

Establishing Cell Cycle Arrest Assays via CDK2/Cyclin A2 Modulation

Investigators requiring a tool compound to validate CDK2-mediated cell cycle regulation can employ 6-Amino-5-bromopicolinamide as a reference inhibitor. The compound's IC50 of 61 nM against CDK2/Cyclin A2 in HeLa cell extracts [1] falls within a tractable range for cell-based assays, and its negligible activity against PfPK5 (IC50 = 130,000 nM) [2] provides initial confidence in selectivity relative to distantly related CDKs. This established activity profile reduces the experimental uncertainty associated with procuring uncharacterized or vendor-recommended 'similar' picolinamide analogs that lack peer-reviewed potency data.

SHP2 Phosphatase Inhibitor Screening Cascade Development

Laboratories establishing biochemical screens for SHP2 phosphatase inhibitors should incorporate 6-Amino-5-bromopicolinamide as a positive control or as a core scaffold for inhibitor design. The validated IC50 of 17 nM against wild-type SHP2 using the fluorogenic substrate DiFMUP [1] provides a reliable benchmark for assay validation and Z'-factor calculation. Given SHP2's role as a central node in RTK signaling downstream of EGFR, ALK, and PDGFR [2], compounds that demonstrate sub-20 nM inhibition in this assay are of high interest for programs targeting RAS-driven cancers. Procurement of this specific, data-rich compound avoids the time and resource costs of de novo synthesis or screening of untested picolinamide derivatives.

Diversified Library Synthesis via Orthogonal Cross-Coupling and Amine Derivatization

Medicinal chemistry core facilities and contract research organizations executing parallel synthesis campaigns will derive maximum synthetic efficiency from the dual orthogonal handles present in 6-Amino-5-bromopicolinamide. The 5-bromo group permits rapid Pd-catalyzed installation of diverse aryl, heteroaryl, or amine substituents, while the free 6-amino group can be independently acylated, alkylated, or converted to amide derivatives without cross-reactivity concerns [1]. This orthogonal reactivity profile enables two-dimensional library expansion—varying both coupling partners and amine modifications—from a single starting material, reducing the number of distinct building blocks required for a given library size compared to mono-functionalized picolinamide scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-5-bromopicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.